ACID YELLOW 38

Description

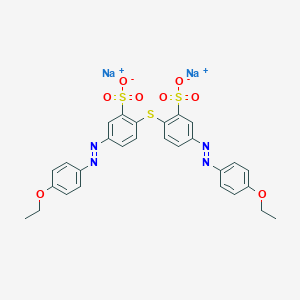

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;5-[(4-ethoxyphenyl)diazenyl]-2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfonatophenyl]sulfanylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N4O8S3.2Na/c1-3-39-23-11-5-19(6-12-23)29-31-21-9-15-25(27(17-21)42(33,34)35)41-26-16-10-22(18-28(26)43(36,37)38)32-30-20-7-13-24(14-8-20)40-4-2;;/h5-18H,3-4H2,1-2H3,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSSMQLIMSVAUDK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)SC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)OCC)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24N4Na2O8S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5065431 | |

| Record name | C.I. Acid Yellow 38 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

686.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13390-47-1 | |

| Record name | Acid Yellow 38 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013390471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 2,2'-thiobis[5-[2-(4-ethoxyphenyl)diazenyl]-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Acid Yellow 38 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2,2'-thiobis(5-(4-ethoxyphenylazo)benzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.136 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Methodologies for Acid Yellow Dyes

Established Industrial Synthesis Routes for Anionic Azo Dyes

The industrial production of anionic azo dyes, a major class of synthetic colorants, predominantly relies on a well-established two-stage reaction sequence: diazotization followed by azo coupling. nih.govwikipedia.org This process begins with the transformation of a primary aromatic amine, known as the diazo component, into a diazonium salt. This is typically achieved by treating the amine with nitrous acid, which is itself generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (0–5 °C) to ensure the stability of the highly reactive diazonium salt. nih.govdigitellinc.com

The resulting diazonium salt is then reacted with a coupling component, which is an electron-rich nucleophile such as a phenol, naphthol, aromatic amine, or a pyrazolone (B3327878) derivative. wikipedia.orggoogle.com This electrophilic substitution reaction, known as azo coupling, forms the characteristic azo bond (–N=N–) that acts as the chromophore responsible for the dye's color. nih.gov The solubility of these dyes in water is conferred by the presence of one or more anionic groups, most commonly sulfonic acid (–SO₃H) groups, on the aromatic rings of the diazo or coupling components. wikipedia.orggoogle.com

The specific manufacturing method for Acid Yellow 38 follows this general principle. The synthesis begins with the double nitriding of 2-(2-Sulfo-4-aminophenylthio)-5-aminobenzenesulfonic acid. worlddyevariety.comchemicalbook.com This resulting diazonium salt is then coupled with two equivalents (2 Moore) of phenol. worlddyevariety.comchemicalbook.com In a final step, the product undergoes a reaction under pressure with a monomer like vinyl chloride (VCM) to introduce a hydroxyl ethyl group, completing the synthesis of the final dye molecule. worlddyevariety.comchemicalbook.com

Exploration of Novel Synthetic Approaches for Acid Yellow Dye Derivatives

Researchers are continuously exploring novel synthetic pathways to create new acid yellow dye derivatives with improved properties, such as enhanced lightfastness, thermal stability, or different shades. These explorations often involve the use of new or modified diazo and coupling components.

One approach involves the synthesis of novel monosulfonated azo dyes. For instance, new derivatives have been created through the diazotization of 4-aminobenzenesulfonamide, followed by coupling with salicylaldehyde. acs.org The resulting azosalicyldehyde can then be condensed with various amino sulfonic acid derivatives to yield a range of new acid dyes in high quantities. acs.org

Another area of innovation is the incorporation of different heterocyclic moieties into the dye structure. For example, novel acid dyes have been synthesized containing a coumarin (B35378) moiety. scirp.org These syntheses can start from materials like 2-hydroxybenzaldehyde, which is reacted to form a coumarin derivative that is subsequently used in a coupling reaction to produce the final dye. scirp.org Similarly, substituted pyridones and pyrazolones are frequently used as coupling components to generate a variety of yellow, grey, and brown acid dyes. samipubco.com The synthesis of metal-complex azo dyes, where a metal ion like copper or iron is coordinated into the dye molecule, represents another strategy to develop dyes with specific performance characteristics. samipubco.comresearchgate.net These novel approaches allow for the fine-tuning of the dye's chemical structure to achieve desired application properties.

Green Chemistry Principles in Acid Yellow Dye Synthesis

In response to growing environmental concerns, significant research efforts are directed towards integrating green chemistry principles into the synthesis of acid yellow and other azo dyes. The primary goal is to develop more sustainable processes by reducing waste, avoiding hazardous substances, and improving energy efficiency.

A major focus has been on replacing the hazardous mineral acids (e.g., H₂SO₄ and HCl) traditionally used in diazotization. digitellinc.com One successful green alternative is the use of alginic acid, a non-toxic and biodegradable polysaccharide derived from brown algae. digitellinc.com Alginic acid can effectively mediate diazotization reactions, in some cases even at room temperature, and has been shown to be recyclable for multiple reaction cycles. digitellinc.com

Solvent-free synthesis is another key green strategy. rsc.orgtandfonline.com Efficient synthesis of azo dyes has been achieved through grinding methods, where aromatic amines are reacted with a coupling component at room temperature without any solvent. rsc.orgresearchgate.net These methods are often facilitated by solid acid catalysts. Examples of such catalysts include:

Sulfonic acid functionalized magnetic Fe₃O₄ nanoparticles (Fe₃O₄@SiO₂-SO₃H): These catalysts are effective, easily separable from the reaction mixture using a magnet, and can be recycled, overcoming many limitations of traditional methods. rsc.orgresearchgate.net

Nano silica (B1680970) supported boron trifluoride (nano BF₃·SiO₂): This solid acid allows for rapid diazotization and coupling under solvent-free conditions. tandfonline.comresearchgate.net A notable advantage is its ability to stabilize the diazonium salts, making them non-explosive and stable for months at room temperature. tandfonline.comresearchgate.net

These green methodologies represent a significant advancement, offering processes that are not only environmentally benign and cost-effective but also simpler and often faster than conventional synthetic routes. rsc.orgtandfonline.com

Advanced Analytical Techniques for Characterization and Quantification of Acid Yellow Dyes

Spectroscopic Methodologies for Structural Elucidation and Concentration Determination

Spectroscopic methods are indispensable for elucidating the molecular structure of dyes and determining their concentration in various matrices. These techniques rely on the interaction of electromagnetic radiation with the dye molecules.

UV-Visible Spectroscopy Applications

UV-Visible spectroscopy is a fundamental technique for the quantitative analysis of colored compounds like Acid Yellow 38. This method is based on the principle that the dye molecule absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum, which promotes electrons to higher energy orbitals. The absorbance of a solution is directly proportional to the concentration of the dye, a relationship described by the Beer-Lambert law.

For this compound, the UV-Vis spectrum exhibits characteristic absorption bands that are attributed to its chromophoric groups, primarily the azo (-N=N-) linkage and the aromatic rings in its structure. The position of the maximum absorbance wavelength (λmax) is a key identifier for the dye. The intensity of the absorbance at λmax is used for quantitative measurements. Changes in the spectral profile, such as a decrease in the intensity of the main absorption band, can be used to monitor the degradation or removal of the dye from a solution.

| Parameter | Description | Application for this compound |

|---|---|---|

| λmax (Maximum Absorbance Wavelength) | The wavelength at which the dye shows maximum absorbance. | Used for identification and as the analytical wavelength for quantification. |

| Molar Absorptivity (ε) | A measure of how strongly the dye absorbs light at a particular wavelength. | A constant used in the Beer-Lambert equation for concentration determination. |

| Absorbance (A) | The amount of light absorbed by the dye solution. | Directly proportional to the concentration of this compound in a sample. |

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a sample is irradiated with infrared radiation, its molecules absorb energy at specific frequencies that correspond to the vibrational frequencies of their chemical bonds. The resulting FTIR spectrum is a unique "molecular fingerprint" of the compound.

In the analysis of this compound, the FTIR spectrum would reveal characteristic absorption bands corresponding to its various functional groups. For instance, the presence of the azo group, aromatic rings, sulfonate groups, and other structural features can be confirmed by their specific vibrational frequencies. For example, a peak observed around 1031 cm⁻¹ can be attributed to the N-N stretching of a pyrazole (B372694) ring, which may be present in the structure of certain acid yellow dyes. hplc.sk Shifts in the positions of these bands can provide information about the interactions of the dye with other molecules, such as its adsorption onto a material. hplc.sk

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretching (if present) | 3300-3500 |

| C-H Stretching (Aromatic) | 3000-3100 |

| C=C Stretching (Aromatic) | 1400-1600 |

| N=N Stretching (Azo) | 1400-1450 (often weak) |

| S=O Stretching (Sulfonate) | 1030-1070 and 1150-1230 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules in solution. It is based on the magnetic properties of atomic nuclei, most commonly ¹H (proton) and ¹³C. The chemical shift, splitting pattern (multiplicity), and integration of the signals in an NMR spectrum provide detailed information about the connectivity and chemical environment of the atoms in a molecule.

For this compound, ¹H NMR spectroscopy would identify the different types of protons in the molecule, such as those on the aromatic rings and any aliphatic side chains. The chemical shifts of these protons would be influenced by the electron-withdrawing or electron-donating nature of adjacent functional groups. ¹³C NMR spectroscopy would complement this by providing information about the carbon skeleton of the dye molecule. Advanced 2D NMR techniques could be used to establish the complete molecular structure and conformation of this compound.

Chromatographic Separations for Isolation and Purity Assessment

Chromatographic techniques are essential for separating the components of a mixture, making them ideal for the isolation and purity assessment of dyes like this compound. These methods rely on the differential partitioning of the analytes between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) is a highly efficient separation technique used for the analysis of a wide range of organic compounds, including dyes. In HPLC, the sample is dissolved in a liquid mobile phase and pumped at high pressure through a column containing a solid stationary phase. The separation is based on the differential affinity of the sample components for the stationary and mobile phases.

The analysis of this compound by HPLC would typically involve a reversed-phase setup, where the stationary phase is nonpolar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol, often with a buffer to control the pH. The retention time, the time it takes for the dye to travel through the column, is a characteristic parameter for its identification. The area under the chromatographic peak is proportional to the concentration of the dye, allowing for accurate quantification.

| Parameter | Description | Example for this compound Analysis |

|---|---|---|

| Stationary Phase | The solid support inside the column. | Reversed-phase C18 column. |

| Mobile Phase | The solvent that carries the sample through the column. | A gradient of acetonitrile and water with an acidic or buffer modifier. |

| Flow Rate | The speed at which the mobile phase is pumped. | Typically 0.5-1.5 mL/min. |

| Detection | The method used to detect the dye as it elutes from the column. | UV-Visible detector set at the λmax of this compound. |

| Retention Time (tR) | The time taken for the dye to elute from the column. | A characteristic value for identification under specific conditions. |

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis of mixtures. In TLC, the stationary phase is a thin layer of an adsorbent material, such as silica (B1680970) gel, coated onto a flat carrier, like a glass or aluminum plate. The sample is spotted onto the plate, which is then placed in a developing chamber with a solvent (the mobile phase). The solvent moves up the plate by capillary action, and the components of the sample separate based on their differential adsorption to the stationary phase and solubility in the mobile phase.

For this compound, TLC can be used to quickly assess its purity by identifying the number of components in a sample. The position of the spot after development is characterized by its retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. The Rf value is a characteristic of the compound in a given solvent system and can be used for identification by comparison with a standard.

| Parameter | Description |

|---|---|

| Stationary Phase | Typically silica gel or alumina (B75360) on a plate. |

| Mobile Phase (Eluent) | A solvent or mixture of solvents chosen based on the polarity of the dye. |

| Rf Value | Ratio of the distance traveled by the dye to the distance traveled by the solvent front; used for identification. |

| Visualization | As this compound is colored, spots are visible to the naked eye. UV light can also be used if the compound is fluorescent. |

Mass Spectrometry (MS) and Hybrid Analytical Platforms

Mass spectrometry has emerged as a powerful tool for the definitive identification and quantification of synthetic dyes. Its high sensitivity and selectivity make it particularly suitable for analyzing trace levels of contaminants in complex matrices. When coupled with chromatographic separation techniques, MS provides a hybrid platform capable of resolving isomeric dye compounds and delivering unequivocal molecular weight information and structural details.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a premier analytical method for the trace analysis of sulfonated azo dyes like this compound. This technique combines the potent separation capabilities of high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) with the highly sensitive and selective detection afforded by tandem mass spectrometry. fda.gov

The chromatographic separation is typically achieved using a reverse-phase column, such as a C18 column. fda.gov A gradient elution program involving a mobile phase of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like ammonium (B1175870) acetate (B1210297) to improve ionization, is employed to separate the target dye from other components in the sample. fda.gov This separation is crucial for minimizing matrix effects and ensuring accurate quantification.

Following separation, the eluent is directed to the mass spectrometer. The use of tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, allows for the highly selective quantification of this compound. fda.gov In this mode, a specific precursor ion corresponding to the dye is selected and fragmented, and only a characteristic product ion is monitored. This process filters out background noise, enabling detection at very low concentrations. The method's ability to perform both targeted and non-targeted screening makes it invaluable for routine analysis in food and environmental safety.

Electrospray Ionization (ESI) and Tandem Mass Spectrometry (MS/MS)

Electrospray Ionization (ESI) is the most common ionization technique for analyzing water-soluble, polar compounds such as sulfonated azo dyes. For this compound, which contains two sulfonic acid groups, ESI is typically performed in the negative ion mode. This process generates deprotonated molecular ions, such as [M-H]⁻ or the doubly charged [M-2H]²⁻, which can be readily detected by the mass spectrometer.

Tandem mass spectrometry (MS/MS) provides structural information by inducing the fragmentation of a selected precursor ion. The resulting fragmentation pattern is unique to the molecule's structure and can be used for definitive identification. For sulfonated azo dyes, fragmentation often involves the cleavage of the molecule at the azo bond or the loss of sulfur trioxide (SO₃) from the sulfonate groups. Mass spectra of disulfonated dyes can show a number of molecular and adduct ions that provide clear molecular weight information. nih.gov By establishing the specific precursor-to-product ion transitions for this compound, a highly specific and robust quantitative method can be developed.

Electrochemical Sensor Development for Acid Yellow Dye Detection

Electrochemical sensor technology presents a rapid, cost-effective, and highly sensitive alternative to traditional chromatographic methods for the detection of azo dyes. biointerfaceresearch.com These sensors operate by measuring the change in electrical current or potential resulting from the redox reactions of the target analyte at the surface of a specially designed electrode. jmaterenvironsci.com The electrochemical activity of azo dyes is primarily attributed to the oxidation or reduction of the azo group (-N=N-). biointerfaceresearch.com

Development in this field focuses on the fabrication of chemically modified electrodes (CMEs) to enhance sensitivity, selectivity, and stability. researchgate.net Carbon-based materials such as graphene, carbon nanotubes, and carbon paste are frequently used as the base electrode material due to their high surface area and excellent electrical conductivity. biointerfaceresearch.comresearchgate.net To further improve performance, these electrodes are often modified with various materials, including metal nanoparticles, metal oxides, polymers, and surfactants. researchgate.net These modifications can increase the effective surface area of the electrode, catalyze the electrochemical reaction, and facilitate the preconcentration of the dye at the sensor surface, thereby amplifying the detection signal. jmaterenvironsci.com

Analytical techniques such as cyclic voltammetry (CV) are used to characterize the electrochemical behavior of the dye, while more sensitive techniques like differential pulse voltammetry (DPV) or square wave voltammetry (SWV) are employed for quantitative trace analysis. biointerfaceresearch.com While specific sensors for this compound are a subject of ongoing research, the performance of sensors for analogous sulfonated azo dyes demonstrates the potential of this technology.

Table 1: Performance Characteristics of Electrochemical Sensors for Selected Acid Azo Dyes

| Electrode Configuration | Analyte | Analytical Technique | Linear Range | Limit of Detection (LOD) |

| Nonionic Surfactant Modified Graphene Paste Electrode | Acid Yellow 23 | Cyclic Voltammetry | Not specified | Not specified |

| Hanging Mercury Drop Electrode (HMDE) | Acid Orange 7 | DP-Adsorptive Cathodic Stripping Voltammetry | 0.004–0.105 ppm | 0.002 ppm |

| Hanging Mercury Drop Electrode (HMDE) | Acid Orange 10 | DP-Adsorptive Cathodic Stripping Voltammetry | 0.009–0.180 ppm | 0.005 ppm |

| Hanging Mercury Drop Electrode (HMDE) | Acid Orange 12 | DP-Adsorptive Cathodic Stripping Voltammetry | 0.007–0.140 ppm | 0.004 ppm |

This table presents data for structurally similar sulfonated azo dyes to illustrate the typical performance of electrochemical sensing methods. jmaterenvironsci.comnajah.edu

Lack of Specific Research Data Precludes Article Generation on this compound Remediation

An extensive review of scientific literature has revealed a significant lack of research focused on the environmental remediation of the specific chemical compound This compound (AY 38) through the adsorption processes outlined in the requested article structure. While studies exist for other acid yellow dyes, the available information on this compound is insufficient to generate a scientifically accurate and thorough article based on the provided detailed outline.

The current body of research on this compound, identified by its CAS number 13390-47-1 and C.I. number 25135, primarily investigates its physicochemical properties, particularly its interaction with polymers for applications in photo-regulated sorption and the formation of light-switchable nano-assemblies. wikipedia.orguni.luresearchgate.netscirp.org These studies delve into areas like electrostatic self-assembly with dendrimers or other polymers, rather than the removal of the dye from wastewater effluents using conventional adsorption methods. wikipedia.orgmdpi-res.comroyalsocietypublishing.orguni.lu

Specifically, no dedicated studies were found that detail the development, characterization, and application of the following adsorbent materials for the removal of this compound:

Biosorbents and Agricultural Waste Derivatives

Modified Carbon-Based Adsorbents

Chitosan (B1678972) and Polymeric Adsorbents

Consequently, there is no available data on the adsorption kinetics and mechanistic pathways for this compound using these materials. This includes a lack of research applying Pseudo-First-Order and Pseudo-Second-Order models to analyze the adsorption rate, which was a required component of the requested article.

An early study from 1986 briefly mentioned the adsorption and light-induced desorption of this compound on hydrophilic polymer layers, but this research does not align with the scope of the requested subsections concerning modern, low-cost adsorbents derived from waste or natural polymers like chitosan. researchgate.netscirp.org

Due to the strict requirement to focus solely on this compound and the lack of requisite research data in the specified areas of environmental remediation, it is not possible to produce the requested article while maintaining scientific accuracy and adhering to the provided structure. Information on other acid yellow dyes cannot be substituted without violating the explicit instructions.

Environmental Remediation Studies of Acid Yellow Dyes

Adsorption Processes for Effluent Decolorization

Adsorption Isotherm Modeling

Adsorption isotherm models are crucial for describing how a substance like a dye distributes between the liquid phase and the solid surface of an adsorbent at equilibrium. These models provide insight into the adsorption mechanism and the maximum adsorption capacity.

The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. A review of the available scientific literature from the conducted searches indicates a lack of specific studies that apply the Langmuir isotherm model to the adsorption of Acid Yellow 38. While research exists for other acid yellow dyes, such as Acid Yellow 17 and Acid Yellow 23, data explicitly for this compound is not present in the reviewed materials. oepm.esgenecards.orgwikipedia.org

The Freundlich model is an empirical equation used to describe adsorption onto a heterogeneous surface with a non-uniform distribution of adsorption heat and affinities. Similar to the Langmuir model, specific research detailing the application of the Freundlich isotherm to the adsorption of this compound could not be found within the scope of the performed literature search. Studies on other dyes like Acid Yellow 17 and Acid Yellow 24 show the application of this model, but direct data for this compound is absent. oepm.esgenecards.orgchemicalbook.com

Optimization of Adsorption Parameters (pH, Temperature, Dosage, Contact Time)

The efficiency of the adsorption process is heavily influenced by several operational parameters. Optimizing these factors is key to maximizing dye removal.

A thorough search of scientific articles for the optimization of adsorption parameters specifically for this compound did not yield any results. Studies frequently detail the effects of pH, temperature, adsorbent dosage, and contact time on the removal of other acid dyes, such as Acid Yellow 17 and Acid Yellow 73. rsc.orgnih.gov For instance, research on similar dyes often shows that a lower pH (acidic conditions) enhances the adsorption of anionic acid dyes due to the protonation of the adsorbent surface. rsc.org However, without specific studies on this compound, these trends cannot be definitively applied.

Advanced Oxidation Processes (AOPs) for Degradation of Acid Yellow Dyes

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH).

The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to generate hydroxyl radicals. The photo-Fenton process enhances this reaction with UV or visible light. While Fenton and photo-Fenton processes have been investigated for the degradation of various dyes, including Acid Yellow 17 and Acid Yellow 23, the conducted literature search found no specific studies focusing on the degradation of this compound using these methods. Research on "Acid Yellow G" mentioned a Fenton process, but this dye was identified as a different compound (Acid Yellow 11).

Photocatalytic degradation is an AOP that utilizes semiconductor nanomaterials (like TiO₂ or ZnO) which, upon irradiation with light of sufficient energy, generate electron-hole pairs. These charge carriers react with water and oxygen to produce reactive oxygen species, including hydroxyl radicals, that can degrade organic pollutants.

Despite the extensive research into the photocatalytic degradation of dyes, a specific investigation into the degradation of this compound using semiconductor nanomaterials was not found in the reviewed search results. Studies on other dyes like Acid Yellow 36 demonstrate the potential of materials such as TiO₂-CuO composites, but direct experimental data for this compound is unavailable.

Electrochemical Advanced Oxidation Processes (EAOPs)

Electrochemical advanced oxidation processes (EAOPs) are a class of technologies that utilize electrochemical reactions to generate powerful oxidizing species for the degradation of organic pollutants. iwaponline.comresearchgate.net These methods are considered environmentally friendly as they use the electron as a "clean" reagent and can be operated under mild conditions. uclm.es

A primary mechanism in many EAOPs is the generation of hydroxyl radicals (•OH), which are highly reactive and non-selective oxidants capable of mineralizing a wide range of organic compounds. iwaponline.comresearchgate.net In processes like anodic oxidation (AO), hydroxyl radicals are generated at the anode surface from the oxidation of water. iwaponline.com The effectiveness of •OH-based EAOPs has been demonstrated for the treatment of various dye-bearing wastewaters. iwaponline.com

For instance, the electrochemical oxidation of Acid Yellow 1 using a diamond anode has been reported. uclm.es The oxidation kinetics can vary depending on the initial concentration of the dye. iwaponline.com At lower concentrations, pseudo-first-order kinetics are often observed. iwaponline.com The choice of anode material is critical; Boron-Doped Diamond (BDD) anodes are known for their high efficiency in generating •OH and their resistance to corrosion. researchgate.net A hybrid system combining a BDD/Ti anode for electrooxidation with microfiltration (MF) achieved complete COD removal and over 90% color and turbidity removal from a synthetic wastewater containing Acid Yellow 36. researchgate.net

More recently, sulfate (B86663) radical-based EAOPs (SR-EAOPs) have gained attention. iwaponline.com Sulfate radicals (SO4•−) have a higher oxidation potential, a longer half-life, and are effective over a wider pH range compared to hydroxyl radicals. iwaponline.comresearchgate.net These radicals are typically generated through the activation of persulfate (S2O82−) or peroxymonosulfate (B1194676) (HSO5−) via electrochemical methods, heat, or transition metals. iwaponline.comcore.ac.uk

SR-AOPs have been successfully applied to the degradation of various persistent organic pollutants. frontiersin.org The mechanism involves the attack of sulfate radicals on the organic molecules, leading to their breakdown. frontiersin.org The efficiency of SR-AOPs can be influenced by the presence of other ions in the wastewater. For example, chloride ions can sometimes have an inhibitory effect on the degradation process. core.ac.uk Research on the decolorization of a reactive azo dye using persulfate activated with Fe0 aggregate showed a significant improvement in degradation compared to other activation methods. core.ac.uk

Ozonation and Synergistic Oxidation Technologies (e.g., UV/O3, US/O3/UV)

Ozonation is a well-established AOP that utilizes the strong oxidizing power of ozone (O3) to degrade organic pollutants. core.ac.uk Ozone can react directly with organic molecules or indirectly through the formation of hydroxyl radicals, particularly at alkaline pH. mdpi.comjwent.net

Combining ozonation with other processes like ultraviolet (UV) irradiation or ultrasound (US) can create synergistic effects, leading to enhanced degradation rates. core.ac.ukomu.edu.tr The UV/O3 process, for example, accelerates the decomposition of ozone to generate more hydroxyl radicals, resulting in more efficient mineralization of organic compounds. jwent.netresearchgate.net Studies have shown that the combination of UV and ozone is more effective for color and organic removal than either process alone. omu.edu.trresearchgate.net For instance, in the treatment of a mixture of dyes, including Acid Yellow 11, ozonation was effective for decolorization, and the efficiency could be influenced by the presence of UV light. researchgate.net The US/O3/UV process has been reported as the most efficient for the removal of certain dyes and their aromatic intermediates. omu.edu.tr The combination of ultrasound and ozone has also been shown to significantly increase the degradation rate of organic pollutants compared to individual treatments. nih.gov

| Technology | Pollutant | Key Findings | Reference |

| O₃, UV/O₃ | Dye Mixture (incl. Acid Yellow 11) | O₃ was effective for color removal; UV/O₃ enhanced degradation by producing more hydroxyl radicals. jwent.netresearchgate.net | jwent.netresearchgate.net |

| O₃/US/UV | Acid Orange 7 | The O₃/US/UV process was the most efficient for color and aromatic removal. omu.edu.tr | omu.edu.tr |

| O₃/H₂O₂ | Acid Blue 92 | The O₃/H₂O₂ process achieved 80% COD removal, significantly higher than ozonation alone (30%). omu.edu.tr | omu.edu.tr |

Biological Degradation Mechanisms of Azo Dyes

Anaerobic biodegradation is a key stage in the biological treatment of azo dye-containing wastewater, primarily responsible for the decolorization of the effluent. This process relies on the activity of a diverse microbial community within a bioreactor.

The fundamental pathway of anaerobic azo dye degradation involves the reductive cleavage of the azo bond (-N=N-). This reaction is catalyzed by non-specific microbial enzymes, such as azoreductases, which transfer electrons from an electron donor (often a co-substrate like glucose or starch) to the azo dye, which acts as the electron acceptor wikipedia.orgnih.gov. This cleavage breaks the chromophore of the dye, resulting in the formation of colorless, but potentially hazardous, aromatic amines wikipedia.orgnih.gov. For example, the anaerobic degradation of Acid Red 73 has been shown to produce intermediate metabolites like phenylhydrazine (B124118) and aniline (B41778) fishersci.co.uk. These aromatic amines are typically more amenable to subsequent aerobic degradation.

The performance of anaerobic bioreactors in treating azo dye wastewater is influenced by several factors, including reactor design, hydraulic retention time (HRT), organic loading rate, and the specific microbial consortia. Anaerobic membrane bioreactors (AnMBRs) have demonstrated high efficiency in dye removal. Studies have shown that innovative and hybrid AnMBR designs can achieve up to 100% color removal wikipedia.org. The dominant bacterial phyla in these systems are often identified as Proteobacteria, Firmicutes, and Bacteroidetes wikipedia.org.

Table 2: Performance of Anaerobic Bioreactors for Azo Dye Treatment

| Bioreactor Type | Azo Dye(s) Treated | Key Performance Metrics | Reference |

|---|---|---|---|

| Carbon-based Membrane Bioreactor | Mixed Azo Dyes | Up to 98% decolorization for Acid Orange 7. | |

| Anaerobic Baffled Reactor (ABR) with Fe₃O₄ | Reactive Black | Color removal increased from 44% to 85%; COD removal from 42% to 76%. | fishersci.ca |

| Sequential Anaerobic/Aerobic System | Mixed Azo Dyes (including Direct Black 38) | COD removal: 91-97%; Color removal: 84-91% at varying HRTs. | sigmaaldrich.com |

Table 3: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| Acid Yellow 11 | 23675339 cenmed.comnih.gov |

| Acid Yellow 17 | 2724093 nih.gov |

| Acid Yellow 23 (Tartrazine) | 164825 fishersci.ca |

| Acid Red 73 | 21520 nih.gov |

| Aniline | 6115 uni.lu |

| Direct Black 38 | Not Available |

| Direct Yellow 12 | Not Available |

| Formic acid | 284 iarc.frnih.gov |

| Oxalic acid | 971 scribd.comnih.gov |

| Phenylhydrazine | 7516 fishersci.cafishersci.ca |

| Reactive Yellow 18 | Not Available |

Computational Chemistry and Molecular Modeling of Acid Yellow Dyes

Density Functional Theory (DFT) Applications in Dye Chemistry

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed in the study of dyes to predict a range of properties from their geometric and electronic structures to their spectroscopic characteristics. By calculating the electron density of a molecule, DFT can determine its energy and other properties, providing a balance between accuracy and computational cost that is well-suited for the complexity of dye molecules.

The electronic structure of a molecule governs its chemical behavior. DFT calculations are used to determine various global reactivity descriptors that quantify the reactivity and stability of a molecule. These descriptors include electronegativity (χ), chemical hardness (η), global softness (S), and the electrophilicity index (ω).

For azo dyes, these parameters help in understanding their interaction with other chemical species. For instance, a study on similar acid dyes demonstrated that these DFT-based descriptors could clarify intermolecular interactivity and reactivity. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, reveals the regions of a molecule that are rich or deficient in electrons. In these maps, electron-rich areas, typically colored red or yellow, indicate sites susceptible to electrophilic attack, while electron-deficient regions, colored blue, are prone to nucleophilic attack. For azo dyes, the nitrogen atoms of the azo group (–N=N–) are often identified as reactive sites.

Table 1: Global Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

|---|---|---|

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the power of an atom or molecule to attract electrons towards itself. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to change in electron distribution or charge transfer. Harder molecules have a larger energy gap. |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |

| Electrophilicity Index (ω) | ω = μ² / (2η) (where μ is chemical potential) | Measures the propensity of a species to accept electrons; a high value indicates a good electrophile. |

Note: I = Ionization Potential, A = Electron Affinity.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability. A large energy gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap is associated with higher reactivity and is indicative of a molecule that is more easily excited. In the context of dyes, this energy gap is directly related to the electronic transitions that cause color. DFT calculations are a standard method for computing HOMO and LUMO energies and the corresponding energy gap. For example, studies on various azo dyes have used DFT to calculate these values to predict their reactivity and electronic absorption characteristics.

To pinpoint the most reactive sites within a molecule, local reactivity descriptors are calculated. Mulliken population analysis is a method used to estimate the partial atomic charges in a molecule. This analysis provides a way to understand the distribution of electronic charge among the atoms, which affects properties like the dipole moment and electronic structure. However, Mulliken charges are known to be highly dependent on the basis set used in the calculation.

Fukui indices are another powerful tool derived from DFT that identifies the reactivity of specific atomic sites in a molecule towards electrophilic, nucleophilic, and radical attacks. These indices measure the change in electron density at a specific point when the total number of electrons in the system changes. Studies on various acid and azo dyes have successfully used Fukui indices to identify the nitrogen atoms of the azo linkage as the most reactive sites for radical attacks, which is crucial for understanding their degradation mechanisms.

DFT and its time-dependent extension (TD-DFT) are highly effective at predicting the spectroscopic properties of molecules.

Vibrational Spectroscopy (FT-IR and Raman): DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By comparing the calculated frequencies with experimental data, a detailed assignment of the vibrational modes to specific bonds and functional groups can be achieved. For example, in a study of Acid Blue 113, DFT was used to perform a complete analysis of vibrational assignments.

Electronic Transitions (UV-Vis Spectroscopy): The color of a dye is determined by its absorption of light in the visible region of the electromagnetic spectrum, which corresponds to electronic transitions from the ground state to an excited state. TD-DFT is the

Quantum Chemical Calculations for Optimized Geometries and Molecular Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for determining the three-dimensional structure and electronic properties of molecules. researchgate.netsemanticscholar.org While specific, in-depth computational studies exclusively on Acid Yellow 38 are not widely available in public literature, the methodologies are well-established for analogous azo dyes. rdd.edu.iqnih.gov These calculations provide a foundational understanding of the molecule's stability, reactivity, and color.

The process begins with geometry optimization, where computational methods calculate the lowest energy conformation of the molecule. nih.gov For a dis-azo dye like this compound, this involves determining the most stable arrangement of its aromatic rings, azo linkages (-N=N-), and sulfonate groups. The optimized geometry provides key data such as bond lengths, bond angles, and dihedral angles. For instance, in similar azo dyes, C-C bond lengths in the benzene (B151609) rings are typically found to be between 1.38 and 1.46 Å, while C-N bonds are in the range of 1.365–1.414 Å. nih.gov

From the optimized structure, a variety of molecular properties can be calculated. Among the most important are the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is particularly significant. A smaller energy gap is generally associated with a molecule that is more easily excited, which influences its color and reactivity. rdd.edu.iq

Other calculated properties include the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface, identifying regions prone to electrophilic or nucleophilic attack. This is crucial for understanding how the dye molecule will interact with other molecules, such as fibers or environmental agents. nih.gov

Table 1: Representative Quantum Chemical Properties Calculated for Azo Dyes This table presents typical properties calculated for azo dyes using DFT methods, as specific data for this compound is not published. Values are illustrative.

| Property | Description | Typical Calculated Value/Range | Significance |

|---|---|---|---|

| Total Electronic Energy (E) | The total energy of the molecule in its optimized state. | Varies by molecule | Indicates molecular stability. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -5.0 to -6.5 eV | Relates to electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -1.0 to -2.5 eV | Relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | 3.0 to 4.5 eV | Affects color, reactivity, and kinetic stability. nih.gov |

| Dipole Moment (µ) | A measure of the molecule's overall polarity. | Varies (e.g., 2-10 Debye) | Influences solubility and intermolecular interactions. rdd.edu.iq |

| N=N Bond Length | The length of the azo bond in the optimized geometry. | ~1.25 Å | Key structural parameter of azo dyes. |

Quantitative Structure-Activity Relationship (QSAR) Studies in Dye Design

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the structural or property-based features of a chemical (its "structure") with its biological, chemical, or environmental effects (its "activity"). researchgate.net In dye design, QSAR is used to predict properties like color intensity, lightfastness, and, increasingly, environmental fate, such as the efficiency of its removal from wastewater. frontiersin.org

The development of a QSAR model involves several steps. First, a set of related dyes with known activity data is selected. For each dye, a series of numerical values known as "molecular descriptors" are calculated. science.gov These descriptors can be physicochemical properties (like the octanol-water partition coefficient, LogP), electronic parameters (like HOMO/LUMO energies from quantum calculations), or topological indices that describe the molecule's size, shape, and branching. frontiersin.org

Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is derived that links a selection of these descriptors to the observed activity. researchgate.net For example, a QSAR study on the removal of various dyes from wastewater by coagulation found that parameters like molecular weight (MW) and approximate surface area (SAA) were key predictors of removal efficiency. frontiersin.org

While a specific QSAR model for the design of this compound is not publicly documented, studies on other azo dyes provide a clear framework. For instance, in modeling the affinity of azo dyes for cellulose (B213188) fibers, descriptors related to a molecule's hydrogen-bonding ability and electrostatic interactions were found to be critical. researchgate.net Such models allow chemists to computationally screen new dye structures before synthesis. By calculating the descriptors for a proposed molecule, its properties can be predicted. This predictive capability accelerates the design of new dyes with improved performance and better environmental profiles.

Table 2: Common Molecular Descriptors Used in QSAR for Dyes This table outlines descriptors frequently used in QSAR studies of dyes and their relevance.

| Descriptor Class | Example Descriptor | Description | Relevance in Dye Design |

|---|---|---|---|

| Physicochemical | LogP (Octanol-water partition coefficient) | Measures the hydrophobicity of a molecule. | Predicts solubility, affinity for fibers, and bioaccumulation potential. frontiersin.org |

| Electronic | HOMO-LUMO Energy Gap (ΔE) | Energy difference between frontier orbitals. | Correlates with color, reactivity, and degradability. frontiersin.org |

| Topological | Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | Relates to the size of the dye, affecting diffusion and interaction with substrates. frontiersin.org |

| Geometrical | Surface Area (SAA) | The total surface area of the molecule. | Influences interactions with surfaces and catalysts. frontiersin.org |

| Quantum Chemical | Hydration Energy (HE) | The energy released when a molecule is dissolved in water. | Predicts water solubility. frontiersin.org |

Interfacial Science and Dyeing Mechanisms of Acid Yellow Dyes

Molecular Interaction Mechanisms with Proteinaceous and Synthetic Fibers

The affinity of Acid Yellow 38 for fibers like wool, silk, and nylon is attributed to a combination of intermolecular forces that create a stable bond between the dye anion and the fiber's molecular structure. wikipedia.org These fibers, in an acidic medium, possess cationic sites that are receptive to anionic dyes. wikipedia.orgsapub.org

The primary interactions responsible for the dyeing of protein and polyamide fibers with acid dyes are ionic bonding, hydrogen bonding, and Van der Waals forces. wikipedia.org

Ionic Bonding: This is the principal force of attraction in acid dyeing. Protein fibers (wool and silk) and synthetic polyamide fibers (nylon) contain amino groups (-NH2). wikipedia.orgresearchgate.net In an acidic dye bath, these amino groups are protonated, forming cationic sites (-NH3+). wikipedia.orgsapub.org this compound, being an anionic dye with sulfonate groups (-SO3-), is attracted to these positive sites, forming strong electrostatic or ionic bonds. wikipedia.orgchemicalbook.com The strength of this bond is a key determinant of the dye's fastness properties. wikipedia.org

Van der Waals Forces: These are weaker, non-specific attractions that occur between the non-polar parts of the dye molecule and the fiber. wikipedia.orgchemicalbook.com Although individually weak, the large size of the this compound molecule allows for numerous Van der Waals interactions, which collectively contribute significantly to the dye's substantivity, especially for dyes with larger molecular structures. tiankunchemical.com

Influence of Dye Bath Parameters on Dyeing Efficacy and Uptake

The efficiency of the dyeing process with this compound is highly dependent on the conditions of the dye bath. Key parameters such as pH, electrolyte concentration, and temperature must be carefully controlled to ensure optimal dye uptake, levelness, and fixation.

The pH of the dye bath is a critical factor in dyeing with acid dyes. An acidic environment is necessary to protonate the amino groups in wool, silk, and nylon, thereby creating the cationic sites required for ionic bonding with the anionic dye molecules. wikipedia.orgsapub.org

Generally, a lower pH increases the number of protonated amino groups (-NH3+), which in turn enhances the affinity of the fiber for the anionic this compound dye, leading to higher dye exhaustion. sapub.org For instance, studies on dyeing silk with acid dyes show a decrease in dye uptake as the pH value of the dye bath increases. sapub.org For strong acid dyes, the pH is typically maintained between 2.0 and 4.0 to ensure sufficient protonation and good dye uptake. wikipedia.orgtextileapex.com However, the optimal pH can vary depending on the specific dye and fiber combination. For some milling acid dyes, dyeing is carried out in a less acidic medium, from pH 4 to 7. wikipedia.org

Table 1: General Effect of pH on Acid Dyeing

| pH Range | Effect on Fiber | Dye Uptake | Typical Acid Dye Class |

| 2.0 - 4.0 | High protonation of amino groups, creating many cationic sites. | High exhaustion rate. | Leveling/Strong Acid Dyes wikipedia.orgtextileapex.com |

| 4.0 - 7.0 | Moderate protonation of amino groups. | Good exhaustion, better levelness. | Milling/Weak Acid Dyes wikipedia.orgtextileapex.com |

| > 7.0 | Low protonation, fiber surface may become anionic. | Poor dye affinity and uptake. | Not typically used for acid dyeing. |

This table presents generalized data for acid dyes. Specific optimal pH for this compound may vary based on the substrate and other dyeing conditions.

Electrolytes, typically sodium chloride (NaCl) or sodium sulfate (B86663) (Na2SO4), play a dual role in acid dyeing. They are often used as leveling agents to control the rate of dye uptake. wikipedia.org

In the initial stages of dyeing, the electrolyte competes with the dye anions for the cationic sites on the fiber. This retards the initial rapid strike of the dye, promoting more even and level dyeing. wikipedia.org As the temperature increases, the affinity of the dye for the fiber surpasses that of the electrolyte anions, allowing the dye to progressively and evenly occupy the dye sites. However, excessive electrolyte concentration can inhibit dye exhaustion by competing too strongly with the dye molecules. For example, in the dyeing of nylon with a similar acid yellow dye, increasing the salt concentration beyond an optimal point was found to decrease the percentage of dye uptake. scirp.orgscirp.org

Temperature is a key parameter that influences the rate of dyeing and the final exhaustion of the dye. The dyeing process for this compound is typically carried out at elevated temperatures, often near the boil for wool and silk. google.com

Increasing the temperature provides the necessary energy for several processes to occur:

Fiber Swelling: Higher temperatures cause the amorphous regions of the fibers to swell, which opens up the polymer structure and facilitates the diffusion of dye molecules into the fiber interior.

Dye Diffusion: The kinetic energy of the dye molecules increases with temperature, leading to a higher rate of diffusion from the dye bath into the fiber.

Overcoming Repulsion: It helps to overcome the initial electrostatic repulsion between the dye anions and the similarly charged fiber surface before the full effect of the acidic medium is established.

A typical dyeing cycle involves gradually raising the temperature to the desired level (e.g., 90-100°C) and maintaining it for a specific duration (e.g., 30-60 minutes) to ensure complete dye penetration and fixation. google.comsozal.com.tr

Dyeing Performance and Coloristic Characteristics on Various Substrates

This compound is used for dyeing wool, silk, and polyamide fibers, imparting a yellow color. worlddyevariety.com The fastness properties, which indicate the resistance of the color to various agencies like light, washing, and perspiration, are crucial for determining the suitability of the dye for different end-uses.

The following table summarizes the fastness properties of C.I. This compound on different substrates according to ISO and AATCC standards. The ratings are on a scale of 1 to 5, with 5 representing the best fastness.

Table 2: Fastness Properties of C.I. This compound

| Fastness Test | Standard | Fading | Staining |

| Light Fastness | ISO | 5 | - |

| Soaping | ISO | 4-5 | 4 |

| Perspiration | ISO | 4 | 3-4 |

| Oxygen Bleaching | ISO | 4 | 4-5 |

| Fastness to Seawater | ISO | 4-5 | - |

| Light Fastness | AATCC | 5 | - |

| Soaping | AATCC | 3-4 | 3-4 |

| Perspiration | AATCC | 4 | 3-4 |

| Oxygen Bleaching | AATCC | 3-4 | 4-5 |

| Fastness to Seawater | AATCC | 4-5 | - |

Source: World Dye Variety worlddyevariety.com

The coloristic characteristics, such as color yield (K/S) and CIELAB values (L, a, b*), would provide a quantitative measure of the color obtained on different substrates. Generally, nylon tends to show a higher percentage of exhaustion for acid dyes compared to wool. researchgate.net The specific shade and color strength of this compound can vary depending on the substrate and the dyeing conditions employed. For instance, the inherent luster of silk can result in a more brilliant shade compared to the more muted appearance on wool.

Photochemical Stability and Degradation Mechanisms of Acid Yellow Dyes

Factors Influencing Photostability of Acid Yellow 38 in Solution and on Substrates

No specific research data was found detailing the factors that influence the photostability of this compound.

For azo dyes in general, photostability is known to be affected by several factors:

Chemical Structure: The stability of the azo bond and the nature of the aromatic rings and substituents in the dye molecule are primary determinants.

Substrate: The type of material the dye is applied to (e.g., wool, polyamide) can significantly influence its lightfastness. ncl.res.inwoolwise.com The interaction between the dye and the fiber can either stabilize or accelerate degradation. For instance, some studies on other acid dyes have examined their photostability on nylon 66. ncl.res.in

Dye Concentration: The concentration of the dye on the substrate or in solution can affect the rate of degradation, often with higher concentrations leading to changes in degradation kinetics. mdpi.com

Presence of Other Substances: Additives, such as UV absorbers, antioxidants, and other finishing agents, can either enhance or reduce photostability. ncl.res.ingoogle.com

Identification of Photodegradation Pathways and By-products

There are no available studies that identify the specific photodegradation pathways or the resulting by-products for this compound.

The degradation of azo dyes typically proceeds via two main pathways:

Photo-reduction: Cleavage of the azo (-N=N-) bond, which is often the initial and color-destroying step. This can lead to the formation of aromatic amines.

Photo-oxidation: Attack by reactive oxygen species (ROS), such as hydroxyl radicals (•OH) or superoxide (B77818) radicals (O₂⁻•), on the aromatic rings of the dye molecule. mdpi.comresearchgate.net This can lead to a variety of smaller, often colorless, organic molecules, and eventual mineralization to CO₂, H₂O, and inorganic ions. researchgate.net

Without experimental analysis (e.g., using techniques like LC-MS), the exact by-products of this compound degradation remain unknown.

Quantum Yield Determinations for Photodegradation Processes

No data on the quantum yield for the photodegradation of this compound could be located.

The quantum yield (Φ) is a critical measure of the efficiency of a photochemical process, defined as the number of molecules transformed per photon absorbed. nih.govecetoc.org Determining this value requires specialized experimental setups to measure the rate of dye disappearance and the intensity of the light absorbed by the sample. nih.govecetoc.org Such studies have been performed for other dyes, but not for this compound based on the available information.

Influence of Environmental Factors on Photostability (e.g., Presence of Acids, Aerobic vs. Anaerobic Conditions)

Specific information on how environmental factors influence the photostability of this compound is not available.

General trends for azo dyes suggest the following:

pH/Presence of Acids: The pH of the solution can significantly impact photodegradation rates. For some acid dyes, acidic conditions have been shown to be favorable for degradation. ncl.res.in The protonation state of the dye molecule and the surface charge of any photocatalysts present are affected by pH, which in turn influences reaction kinetics.

Aerobic vs. Anaerobic Conditions: The presence or absence of oxygen is a critical factor.

Aerobic degradation often involves photo-oxidation by light-induced reactive oxygen species. mdpi.comnih.gov

Anaerobic degradation of azo dyes typically begins with the reductive cleavage of the azo bond by microorganisms or chemical reductants, leading to decolorization. nih.govtci-thaijo.org This is often followed by an aerobic step to break down the resulting aromatic amines, which are often more resistant to anaerobic breakdown. tci-thaijo.org A sequential anaerobic-aerobic process is considered effective for the complete mineralization of many azo dyes. medjchem.com

Emerging Research Trajectories and Novel Applications for Acid Yellow Dyes

Development in Smart Textiles and Functionalized Fabrics

The integration of stimuli-responsive dyes into textiles is paving the way for the development of "smart" fabrics capable of sensing and reporting on their environment. Azo dyes are central to this innovation, particularly in the creation of halochromic textiles that change color in response to pH variations. mdpi.comfrontiersin.org

These textiles function as sensors, with applications ranging from protective clothing that can indicate chemical exposure to fabrics that monitor environmental acidity. mdpi.comucc.ie The mechanism behind this property lies in the protonation and deprotonation of the dye molecule, which alters its electron configuration and, consequently, its light absorption spectrum. frontiersin.org

Research has successfully demonstrated the functionalization of fabrics through various methods:

Covalent Grafting: Azo dyes, such as Nitrazine Yellow, have been chemically modified and then covalently bonded to cellulose-based fabrics like cotton using techniques like UV-initiated photo-grafting. frontiersin.org This process creates a durable sensor that exhibits a clear and fast color change, for example, from yellow in an acidic environment (pH ≈3.5) to blue in a basic one (pH ≈8.5). frontiersin.org

Exhaustion Dyeing: Halochromic azo dyes have been applied to silk fabrics using traditional exhaustion dyeing methods. mdpi.com This approach allows the dye to be adsorbed onto and diffused into the fiber, creating a functionalized fabric that can reversibly indicate pH changes. For instance, a novel 2-aminoimidazole azo dye on silk showed a color shift from blue to magenta as the pH increased, with the fabric stabilizing the dye's color. mdpi.com

The development of these functionalized fabrics represents a significant step towards intelligent materials that can visually communicate information about their surroundings.

Integration in Advanced Materials for Specific Functionalities (excluding medical/pharmaceutical)

Beyond textiles, the unique properties of Acid Yellow 38 and related azo dyes are being explored for integration into a variety of advanced materials for industrial and technological applications. researchgate.net Their utility stems from their vibrant color, stability, and the ability to interact with different polymer and material matrices.

Key areas of non-medical research include:

Polymer Films and Coatings: Azo dyes are incorporated into polymer films for various optical and functional purposes. Research has investigated the use of acid and reactive dye mixtures to create nanopigments (NPs) by treating montmorillonite (B579905) modified with cationic surfactants. mdpi.com These NPs can be integrated into oligomer/monomer compositions to create photopolymerized coatings for printing on non-metallic surfaces. mdpi.com Such applications are relevant in the production of specialized plastics and coatings where specific color properties and stability are required. hztya.com

Industrial Dyeing Applications: this compound continues to be a vital colorant in established industries like leather and paper manufacturing. thebusinessresearchcompany.comalibaba.com Its application in these sectors provides color and finish to a wide range of consumer and industrial goods. thebusinessresearchcompany.com The dye is valued for its solubility in water and its ability to be applied under acidic conditions, which is suitable for protein-based materials like leather and cellulosic materials like paper. cymitquimica.com

Optical Data Storage and Electronics: The broader class of azo dyes is recognized for its potential in high-tech applications such as optical data storage, liquid crystal displays, and electro-optical devices, owing to their photoswitchable nature and stable chromophore. researchgate.net

This research demonstrates the versatility of dyes like this compound, positioning them as valuable components in the creation of next-generation materials with tailored functionalities.

Future Research Directions in Sustainable Dyeing and Environmental Technologies

The environmental impact of the textile and dye industries is a major global concern, prompting intensive research into sustainable practices and remediation technologies. cdnsciencepub.comeuropa.eu Future developments for this compound and other acid dyes are heavily focused on green chemistry principles and circular economy solutions.

Sustainable Dyeing Innovations: The primary goals are to reduce water consumption, eliminate the need for large quantities of salt, and increase the efficiency of the dyeing process. hilarispublisher.commdpi.com Key research trends include:

Salt-Free Dyeing: Conventional dyeing of fibers like cotton requires high concentrations of salt to overcome the electrostatic repulsion between the negatively charged fiber and the anionic dye. hilarispublisher.com A promising approach is the cationization of cotton, where the fiber surface is modified to carry a positive charge. This has been achieved using amino acids from sources like soya bean hull, which enables salt-free dyeing and significantly improves dye uptake and fixation. hilarispublisher.commdpi.com

Advanced Catalysis and Processes: Innovations in synthesis and application are being explored, including the use of biocatalysts like enzymes to replace traditional chemical catalysts. hztya.com Enzyme-catalyzed synthesis offers high efficiency and specificity under mild conditions, reducing harmful byproducts. hztya.com Additionally, microreactor and continuous flow technologies are being introduced to make the dyeing process faster, more controllable, and less wasteful. hztya.com

Low-Salt Dyes: Dye manufacturers are developing new reactive dyes that require significantly less salt. For example, heterobi-reactive dyes have been created that reduce the residual dye in wastewater to 25-30% of that from general reactive dyes. china-dyestuff.com

Environmental Remediation Technologies: Significant research is dedicated to efficiently removing acid dyes from industrial wastewater. Since conventional biological treatments are often ineffective against recalcitrant azo dyes, advanced methods are being developed. cdnsciencepub.com

Adsorption: This is a widely studied method for dye removal, utilizing various low-cost and effective adsorbent materials. The efficiency of this process is often dependent on factors like pH, initial dye concentration, and the surface properties of the adsorbent.

| Adsorbent Material | Target Dye | Removal Efficiency/Capacity | Optimal Conditions | Reference |

| Chitosan (B1678972) Flakes (from prawns) | Acid Yellow 73 | High adsorption capacity | Acidic pH | researchgate.net |

| Iron Doped Corncob Charcoal | Acid Yellow 73 | 93.93% - 97.96% | Optimized pH, temp, dosage | doaj.org |

| Delonix regia Biochar-Sulphur | Acid Yellow 36 | 270.27 mg/g | pH 1.5 | researchgate.net |

| Organobentonite/Alginate Hydrogel | Acid Yellow 23 | 40.79 mg/g (powder) | Bed height 15 cm, flow 1 mL/min | mdpi.com |

Advanced Oxidation Processes (AOPs): Methods like photocatalysis are being investigated to degrade the complex structure of azo dyes into simpler, less harmful compounds. cdnsciencepub.com These processes often involve the use of semiconductors or other catalysts to generate highly reactive radicals that break down the dye molecules.

The future of this compound and other acid dyes lies in this dual approach: redesigning their application to be inherently sustainable while also developing robust technologies to manage their environmental footprint, ensuring a cleaner future for the dye industry. cdnsciencepub.comrefashion.fr

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.